molecular formula C18H19N3O3 B15024995 2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide

2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B15024995
M. Wt: 325.4 g/mol
InChI Key: XLUDIRCCDRWHOC-UHFFFAOYSA-N
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Description

2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound belonging to the class of cyanoacetamides. This compound is characterized by its unique structure, which includes a cyano group, a methoxymethyl group, and a dihydropyridinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Alternatively, stirring the reactants without solvent at elevated temperatures (e.g., 70°C) or using a steam bath can also produce the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and economical methods. Fusion reactions, where aryl amines are reacted with ethyl cyanoacetate without solvents, are commonly employed. These methods are advantageous due to their simplicity and the ability to produce large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phenacyl bromide, triethylamine, and other bidentate reagents. Reaction conditions often involve boiling ethanol as a solvent and using basic catalysts .

Major Products

The major products formed from these reactions are typically heterocyclic compounds, which are of significant interest due to their potential biological activities .

Mechanism of Action

The mechanism of action of 2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The cyano and methoxymethyl groups play a crucial role in its reactivity, enabling it to participate in various biochemical processes. The compound’s ability to form heterocyclic structures is key to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE apart from similar compounds is its specific substitution pattern, which imparts unique reactivity and potential biological activities. The presence of the methoxymethyl group and the specific positioning of the cyano group contribute to its distinct chemical behavior and applications .

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C18H19N3O3/c1-12-6-4-5-7-16(12)20-17(22)10-21-13(2)8-14(11-24-3)15(9-19)18(21)23/h4-8H,10-11H2,1-3H3,(H,20,22)

InChI Key

XLUDIRCCDRWHOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=CC(=C(C2=O)C#N)COC)C

Origin of Product

United States

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